Forbesione Displays Single-Agent Potency in KKU-M156 Cholangiocarcinoma Cells Superior to Isomorellin and Isomorellinol
In a direct head-to-head comparison of four caged xanthones from Garcinia hanburyi using the sulforhodamine B assay, forbesione exhibited the lowest IC50 against KKU-M156 cholangiocarcinoma cells. The IC50 of forbesione (0.02 µM) was 6-fold lower than that of isomorellin (0.12 µM), 21.5-fold lower than isomorellinol (0.43 µM), and comparable to although slightly lower than gambogic acid (0.03 µM) [1]. This demonstrates that forbesione is the most potent single agent within this structurally authenticated panel for this CCA cell line.
| Evidence Dimension | Growth inhibition IC50 (µM) against KKU-M156 CCA cell line |
|---|---|
| Target Compound Data | 0.02 µM |
| Comparator Or Baseline | Isomorellin: 0.12 µM; Isomorellinol: 0.43 µM; Gambogic acid: 0.03 µM |
| Quantified Difference | 6-fold more potent than isomorellin; 21.5-fold more potent than isomorellinol; approximately 1.5-fold more potent than gambogic acid |
| Conditions | Sulforhodamine B (SRB) assay; KKU-M156 human cholangiocarcinoma cell line; single-agent treatment conditions |
Why This Matters
For researchers requiring maximal potency per unit mass in KKU-M156-based models, forbesione must be specified over isomorellin or isomorellinol to avoid an up to 20-fold loss in growth inhibitory activity.
- [1] Na-Bangchang K, Plengsuriyakarn T, Karbwang J. The Role of Herbal Medicine in Cholangiocarcinoma Control: A Systematic Review. Planta Med. 2023;89(1):3-18. [Data compiled from Hahnvajanawong C et al., World J Gastroenterol, 2010] View Source
